Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate
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Description
Molecular Structure Analysis
The molecule contains a total of 47 bonds, including 26 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also features 2 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aliphatic secondary amine .
Physical and Chemical Properties Analysis
The molecule contains a total of 46 atoms, including 21 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Fluorine atom .
Future Directions
While specific future directions for “Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate” are not available, research into similar compounds, such as 2,4-disubstituted thiazoles, suggests potential for diverse biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The substituents on the thiazole ring can greatly affect these biological outcomes .
Properties
IUPAC Name |
ethyl 4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-2-22-17(21)12-3-7-14(8-4-12)19-16(20)11-23-15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMBXZRPPKLZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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